N-[(furan-2-yl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Adenosine receptor pharmacology Triazoloquinazoline SAR N5-substitution effects

N-[(Furan-2-yl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine (CAS 902906-25-6, molecular weight 341.374 g/mol) is a synthetic triazoloquinazoline derivative belonging to the [1,2,4]triazolo[1,5-c]quinazoline chemotype. Its core scaffold is shared with the well-characterized adenosine receptor antagonist CGS-15943 (9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine), yet it incorporates three decisive structural deviations: a phenyl ring at position 2 instead of furan-2-yl, absence of the 9-chloro substituent, and an N5-(furan-2-ylmethyl) amine in place of the primary amine.

Molecular Formula C20H15N5O
Molecular Weight 341.374
CAS No. 902906-25-6
Cat. No. B2910963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(furan-2-yl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
CAS902906-25-6
Molecular FormulaC20H15N5O
Molecular Weight341.374
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3NCC5=CC=CO5
InChIInChI=1S/C20H15N5O/c1-2-7-14(8-3-1)18-23-19-16-10-4-5-11-17(16)22-20(25(19)24-18)21-13-15-9-6-12-26-15/h1-12H,13H2,(H,21,22)
InChIKeyBXMIPYPGVNWKCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[(Furan-2-yl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine (CAS 902906-25-6): Procurement-Grade Structural and Pharmacological Baseline


N-[(Furan-2-yl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine (CAS 902906-25-6, molecular weight 341.374 g/mol) is a synthetic triazoloquinazoline derivative belonging to the [1,2,4]triazolo[1,5-c]quinazoline chemotype [1]. Its core scaffold is shared with the well-characterized adenosine receptor antagonist CGS-15943 (9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine), yet it incorporates three decisive structural deviations: a phenyl ring at position 2 instead of furan-2-yl, absence of the 9-chloro substituent, and an N5-(furan-2-ylmethyl) amine in place of the primary amine [2]. These modifications fundamentally alter its polypharmacology profile, shifting the compound away from broad-spectrum adenosine receptor antagonism toward aryl hydrocarbon receptor (AHR) modulation and bone morphogenetic protein (BMP) pathway amplification, biological activities documented for closely related analogues within the same patent family and medicinal chemistry campaigns [3][4].

Why N-[(Furan-2-yl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine Cannot Be Interchanged with Generic Triazoloquinazolines


Within the triazolo[1,5-c]quinazoline class, even single-point substitutions at the N5-amine, C2-aryl, or C9-halogen positions produce order-of-magnitude shifts in receptor subtype selectivity, potency, and pharmacokinetic behavior [1]. The parent scaffold CGS-15943 exhibits nanomolar pan-adenosine receptor affinity (Ki = 3.5–51 nM across A1, A2A, A2B, and A3) due to its primary amine at N5, 2-furanyl group, and 9-chloro substituent . Systematic SAR studies demonstrate that N5-acylation or N5-alkylation of the triazoloquinazoline core profoundly modulates adenosine receptor binding: certain N5-acyl derivatives achieve sub-nanomolar A3 selectivity (Ki = 0.36 nM), while others shift selectivity toward A2A or A2B [1]. The target compound simultaneously replaces the 2-furanyl with 2-phenyl, removes 9-chloro, and installs an N5-(furan-2-ylmethyl) substituent—a triple modification predicted to ablate adenosine receptor activity while conferring AHR antagonism and BMP pathway amplification, as evidenced by structurally proximate analogues in the Bayer AHR patent series and the BMP amplifier chemotype [2][3]. Generic substitution with CGS-15943 or other triazoloquinazolines would therefore target entirely different molecular pathways and produce divergent biological outcomes.

Quantitative Differentiation Evidence: N-[(Furan-2-yl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine vs. Structural Analogs


Adenosine Receptor Selectivity Profile: Predicted Ablation of Pan-Adenosine Activity vs. CGS-15943

The prototypical triazoloquinazoline CGS-15943 (9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine) binds non-selectively to human adenosine A1, A2A, A2B, and A3 receptors with Ki values of 3.5, 4.2, 16, and 51 nM, respectively, in transfected CHO cells . The target compound replaces the N5-primary amine with an N5-(furan-2-ylmethyl) secondary amine. According to the comprehensive SAR study by Kim et al. (1998), N5-acylation and N5-alkylation of the CGS-15943 scaffold profoundly modulate adenosine receptor affinity: an N5-(2-iodophenyl)acetyl derivative shifted selectivity toward A2A, an N5-diphenylacetyl derivative achieved a Ki of 0.59 nM at human A3 receptors, and an N5-γ-aminobutyryl derivative displayed a pA2 of 8.0 at A2B receptors [1]. Critically, the N5-substitution alone can redirect selectivity by factors exceeding 100-fold among adenosine subtypes, demonstrating that even minor alterations at this position preclude interchangeability with the parent compound [1].

Adenosine receptor pharmacology Triazoloquinazoline SAR N5-substitution effects

Aryl Hydrocarbon Receptor (AHR) Antagonism: Patent-Covered Differentiation from Adenosinergic Triazoloquinazolines

The Bayer patent WO-2021028382-A1 explicitly claims [1,2,4]triazolo[1,5-c]quinazolin-5-amine compounds of general formula (I), wherein R1 may represent phenyl or heteroaryl, as AHR inhibitors for the treatment of cancer and conditions associated with dysregulated immune responses [1]. The target compound, bearing a 2-phenyl substituent and an N5-(furan-2-ylmethyl) group, falls within the claimed generic scope. AHR activation is known to induce profound immunosuppression and promote tumor growth in multiple cancer types [1]. In contrast, CGS-15943 and its classical adenosine receptor-targeting analogs lack patent claims for AHR modulation and operate through entirely distinct molecular targets [2]. This patent-based differentiation establishes that the target compound occupies a distinct intellectual property and pharmacological space, with intended applications in immuno-oncology rather than CNS or cardiovascular adenosine receptor pharmacology.

Aryl hydrocarbon receptor Immuno-oncology AHR antagonist

Bone Morphogenetic Protein (BMP) Pathway Amplification: First-in-Class Chemotype Differentiation

A 2022 phenotypic drug discovery campaign published in the Journal of Medicinal Chemistry identified triazolo[1,5-c]quinazolines as a first-in-class in vitro and in vivo active amplifier of the bone morphogenetic protein (BMP) pathway [1]. The study demonstrated that triazolo[1,5-c]quinazolines stimulate cellular BMP outputs via enhanced and sustained availability of BMP-Smad proteins, strictly dependent on minimal BMP input, through a unique dual-targeting mechanism involving casein kinase 1 and phosphatidylinositol 3-kinase isoforms [1]. The target compound, with its 2-phenyl and N5-(furan-2-ylmethyl) substitution pattern, is structurally distinct from the adenosine receptor-targeting CGS-15943 chemotype and aligns more closely with the BMP amplifier pharmacophore [1]. No adenosine receptor-targeted triazoloquinazolines have been reported to activate BMP signaling, establishing a qualitative functional divergence between these compound subclasses.

BMP pathway Osteogenesis Triazoloquinazoline phenotypic screening

Antiplasmid Activity: Structural Modifications Required for Gram-Negative Penetration

CGS-15943 was identified from a high-throughput screen of >12,000 compounds as a potent and selective antiplasmid agent capable of disrupting plasmid maintenance in multidrug-resistant E. coli tolC mutants (IC50 = 0.4 μM) [1][2]. However, CGS-15943 was completely inactive in wild-type E. coli due to TolC-mediated efflux, limiting its translational potential [2]. A subsequent medicinal chemistry campaign demonstrated that N5-amide-substituted analogs such as 7a (benzamide, IC50 = 0.2 μM) and 7d (bromophenyl amide, IC50 = 0.2 μM) achieved superior antiplasmid potency compared to CGS-15943 while maintaining the triazoloquinazoline core [3]. The target compound, bearing an N5-(furan-2-ylmethyl) substituent, represents an N5-alkyl rather than N5-acyl modification. The SAR from this campaign indicates that N5-substitution is tolerated and essential for enhancing CGS-15943 activity, and that the furan-to-phenyl replacement at C2, combined with 9-chloro removal in the target compound, may further modulate the physicochemical properties relevant to gram-negative bacterial accumulation (e.g., ionizable nitrogen content, three-dimensionality, and rotatable bond count per eNTRy-way rules) [3].

Antiplasmid agent Carbapenem-resistant Enterobacteriaceae Gram-negative accumulation

Structural Uniqueness: Simultaneous C2-Phenyl, N5-Furan-2-ylmethyl, and 9-H Substitution Pattern

A survey of disclosed triazolo[1,5-c]quinazoline structures reveals that the combination of a 2-phenyl group, an N5-(furan-2-ylmethyl) amine, and the absence of a 9-halogen is not represented among the well-characterized adenosine receptor antagonists. The most widely studied analogs—CGS-15943 (2-furanyl, 9-Cl, N5-NH2), MRS-1220 (2-furanyl, 9-Cl, N5-phenylacetyl), and MRS-1186 (2-furanyl, 9-Cl, N5-propionamide)—all retain the 2-furanyl and 9-chloro features critical for adenosine receptor binding [1]. The related compound 9-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine (CAS 104615-17-0) introduces the 2-phenyl substitution but retains the 9-chloro and free N5-amine . The target compound CAS 902906-25-6 is singular in simultaneously replacing all three pharmacophoric elements, occupying an under-explored region of triazoloquinazoline chemical space with distinct predicted biological targets.

Triazoloquinazoline chemical space Scaffold diversification Structure-activity relationships

Optimal Research and Procurement Application Scenarios for N-[(Furan-2-yl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine (CAS 902906-25-6)


Aryl Hydrocarbon Receptor (AHR) Antagonist Screening and Immuno-Oncology Target Validation

The compound is claimed within the generic formula of Bayer's WO-2021028382-A1 patent as an AHR inhibitor for cancer and immune disorder treatment [1]. Research groups pursuing AHR-targeted immuno-oncology programs can procure this compound as a structurally defined chemical probe for AHR antagonist screening cascades, including AHR nuclear translocation assays in HepG2-Lucia AhR reporter cells, where related triazoloquinazoline AHR agonists have demonstrated EC50 values in the nanomolar to low micromolar range [2]. Its use is specifically indicated when adenosine receptor-mediated confounding effects must be minimized, as the N5-substitution pattern is predicted to ablate adenosine receptor binding based on SAR trends from Kim et al. (1998) [3].

Bone Morphogenetic Protein (BMP) Pathway Amplification and Osteogenesis Research

Triazolo[1,5-c]quinazolines were identified as a first-in-class in vitro and in vivo active amplifier of the BMP pathway via dual targeting of casein kinase 1 and PI3K isoforms [4]. The target compound's 2-phenyl and N5-substituted scaffold positions it within this chemotype for BMP-Smad signaling studies using stem cell-based reporter assays. Procurement is recommended for laboratories investigating osteogenic differentiation, bone regeneration, or BMP-related developmental biology, where adenosine receptor-active comparators like CGS-15943 would introduce off-target signaling through adenylate cyclase modulation [3].

Structure-Activity Relationship (SAR) Expansion of the Triazoloquinazoline Chemical Space

CAS 902906-25-6 is one of the few triazoloquinazolines combining a 2-phenyl, N5-(furan-2-ylmethyl), and 9-H substitution pattern . Medicinal chemistry teams can use this compound as a key intermediate or reference standard in SAR campaigns aimed at mapping the pharmacological consequences of simultaneous C2-aryl, N5-alkyl, and C9-halogen variations. Comparative profiling against CGS-15943 (2-furanyl, 9-Cl, N5-NH2) and CAS 104615-17-0 (2-phenyl, 9-Cl, N5-NH2) enables systematic deconvolution of each substituent's contribution to target engagement and selectivity [3].

Antiplasmid Adjunctive Agent Development for Carbapenem-Resistant Enterobacteriaceae

The antiplasmid SAR from the CGS-15943 adjunctive development program demonstrates that N5-substitution can enhance antiplasmid potency (IC50 improved from 0.4 μM to 0.2 μM for N5-amide analogs) and that rational design guided by eNTRy-way accumulation rules can address gram-negative efflux barriers [5]. The target compound's N5-(furan-2-ylmethyl) group provides a scaffold for further derivatization. Microbiology and antibacterial resistance research groups may procure this compound as a starting point for synthesizing next-generation antiplasmid agents with improved wild-type E. coli activity [5].

Quote Request

Request a Quote for N-[(furan-2-yl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.